molecular formula C8H7FN2O B1448574 (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1648841-49-9

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No. B1448574
CAS RN: 1648841-49-9
M. Wt: 166.15 g/mol
InChI Key: OKBJBGJMDCVSMP-UHFFFAOYSA-N
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Description

The compound “(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the IUPAC name (6-fluoroimidazo [1,2-a]pyridin-3-yl)methanol . It has a molecular weight of 166.15 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds, such as (3-fluoroimidazo [1,2-a]pyridin-2-yl)phosphonates, has been achieved by a tandem reaction of imidoyl chlorides with two equivalents of triethyl phosphite . The starting imidoyl chlorides were obtained by the consecutive addition of trifluoroacetic acid and thionyl chloride to a solution of the corresponding methyl-2-aminopyridine in pyridine .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H7FN2O/c9-6-1-2-8-10-3-7 (5-12)11 (8)4-6/h1-4,12H,5H2 . This code provides a specific representation of the compound’s molecular structure.

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. In the context of liver fibrosis, derivatives of this compound have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Pharmaceutical Synthesis

The unique chemical properties of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol make it significant in pharmaceutical synthesis. It plays a crucial role in the development of compounds inhibiting IRAK and FLT3 enzymes, which are therapeutic targets for diseases like cancer .

Fluorescent Probing

Compounds related to (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol have been used to create fluorescent probes. These probes are valuable for monitoring pH changes in various biological and environmental processes .

Medicinal Chemistry

The imidazopyridine moiety is a privileged structure in medicinal chemistry. It is employed in the design of libraries of novel heterocyclic compounds with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Enzyme Inhibition

The compound’s derivatives are being explored for their ability to inhibit specific enzymes that are implicated in various diseases. This includes enzymes like IRAK and FLT3, which are involved in hematopoietic cancers, myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML) .

Chemical Biology

In chemical biology, the compound is used to construct novel heterocyclic compound libraries. These libraries are essential for discovering new drugs with diverse biological and pharmaceutical activities .

Synthesis Methodology

The synthesis of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves environmentally friendly approaches with high yields. The copper complex-promoted synthesis method is one such example, showcasing the compound’s role in green chemistry .

Drug Discovery

As part of drug discovery efforts, the compound’s derivatives are evaluated against various cell lines to determine their biological activities. This is crucial for identifying potential new drugs for a range of diseases .

properties

IUPAC Name

(7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBJBGJMDCVSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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